1-Benzyl-5-methyl-1,4-diazepane
Overview
Description
Synthesis Analysis
The synthesis of 1,4-diazepanes, including 1-Benzyl-5-methyl-1,4-diazepane, can be achieved through various methods. A notable approach involves a domino process that includes the in situ generation of an aza-Nazarov reagent followed by cyclization via an intramolecular aza-Michael reaction. This method allows for the synthesis from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates under solvent-free conditions in many instances (Maiti et al., 2020). Another synthesis pathway involves the reaction of 2,3-diaminopyridines with ethyl aroylacetates, leading to the regiospecific preparation of diazepinones, demonstrating the versatility in synthesizing diazepane derivatives (Núñez Alonso et al., 2020).
Molecular Structure Analysis
The molecular structure of diazepane derivatives has been extensively studied through X-ray crystallography and NMR spectroscopy. For instance, the X-ray crystal structure of a 1,4-diazepinone derivative reveals a nonplanar molecule with a seven-membered diazepin-2-one moiety introducing torsion in the adjacent ring, providing insights into the conformational characteristics of these compounds (Núñez Alonso et al., 2020).
Chemical Reactions and Properties
1,4-Diazepanes undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. For example, the synthesis and characterization of diazenyl-diazepanes show their stability and reactivity towards NMR spectroscopy, indicating their suitability for further chemical modifications (Moser & Vaughan, 2004).
Physical Properties Analysis
The physical properties of 1,4-diazepanes, including solubility, melting points, and stability, are crucial for their application in different chemical contexts. The crystalline structure of these compounds, such as 1,4-ditosyl-1,4-diazepane, shows specific intermolecular interactions that could influence their physical properties (Yang & Zhai, 2012).
Chemical Properties Analysis
The chemical properties of 1,4-diazepanes, such as reactivity towards electrophiles and nucleophiles, are significant for their use in synthesis and chemical transformations. The introduction of functional groups, such as sulfonyl groups, can significantly affect the chemical behavior of diazepane derivatives, opening up possibilities for the synthesis of biologically active compounds (Joshi et al., 2011).
Scientific Research Applications
Efflux Pump Inhibition in Bacteria : 1-BD acts as an efflux pump inhibitor in Escherichia coli, employing a mechanism distinct from major reference efflux pump inhibitors (EPIs). This action reduces antibiotic potency and increases ethidium bromide accumulation, suggesting its potential role in addressing antibiotic resistance (Casalone et al., 2020).
Intermediate in Pharmaceutical Synthesis : It has been used in the synthesis of pharmaceutical intermediates, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key component in the Rho-kinase inhibitor K-115 (Gomi et al., 2012).
Neurotropic Activity : New 1,5-benzodiazepine-2-ones, structurally related to 1-BD, have shown high antihypoxic, tranquilizing, and anticonvulsant activity in vivo, with some compounds exhibiting significant anticonvulsant properties (Gaponov et al., 2016).
Chemical Transformations : N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, related to 1-BD, undergo high enantioselective deprotonative ring contraction, offering an efficient approach to synthesize quinolone-2,4-diones (Antolak et al., 2014).
Antimicrobial and Anticancer Potential : Certain 1,4-diazepane derivatives demonstrate antimicrobial and anticancer properties, with studies focusing on their synthesis and potential applications in these fields (Verma et al., 2015).
Synthesis Techniques : Innovative methods for synthesizing 1,4-diazepanes and benzo[b][1,4]diazepines have been developed, highlighting the versatility of 1-BD in chemical synthesis (Maiti et al., 2020).
Safety And Hazards
Future Directions
“1-Benzyl-5-methyl-1,4-diazepane” possesses unique properties that make it suitable for various applications, such as drug development, organic synthesis, and catalysis. It has significant importance due to its biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Therefore, 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .
properties
IUPAC Name |
1-benzyl-5-methyl-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJUKENLCKCHQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-methyl-1,4-diazepane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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